(3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one
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Overview
Description
(3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Functional Groups: The isopentyl and methoxymethoxy groups can be introduced through nucleophilic substitution reactions, while the methoxyphenyl group can be added via electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow chemistry techniques allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein-ligand interactions.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and specificity. For example, the methoxyphenyl group may engage in π-π interactions with aromatic residues in the target protein, while the azetidinone ring can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-4-isopropyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one
- (3R,4S)-4-isobutyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one
- (3R,4S)-4-isopentyl-3-(ethoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one
Uniqueness
(3R,4S)-4-isopentyl-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3R,4S)-3-(methoxymethoxy)-1-(4-methoxyphenyl)-4-(3-methylbutyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-12(2)5-10-15-16(22-11-20-3)17(19)18(15)13-6-8-14(21-4)9-7-13/h6-9,12,15-16H,5,10-11H2,1-4H3/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHBRYSLIFKQHK-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1C(C(=O)N1C2=CC=C(C=C2)OC)OCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H]1[C@H](C(=O)N1C2=CC=C(C=C2)OC)OCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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